molecular formula C10H8F2O3 B029106 4-(2,4-Difluorophenyl)-4-oxobutanoic acid CAS No. 110931-77-6

4-(2,4-Difluorophenyl)-4-oxobutanoic acid

Cat. No. B029106
M. Wt: 214.16 g/mol
InChI Key: OKYUHFSCTFNDFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(2,4-Difluorophenyl)-4-oxobutanoic acid often involves ring-opening reactions of itaconic anhydride with aminoacetophenones, characterized by various spectroscopic methods including FT-IR, NMR, and X-ray diffraction (Nayak et al., 2014). Additionally, copper-catalyzed cross-coupling reactions have been employed for the synthesis of novel surfactants related to this compound, showcasing innovative approaches to its production (Chen et al., 2013).

Molecular Structure Analysis

The molecular structure of derivatives of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid has been elucidated through single crystal X-ray diffraction studies, revealing detailed geometrical parameters and crystal packing influenced by hydrogen bonding and other non-covalent interactions (Ashfaq et al., 2021). DFT calculations complement these findings by providing insights into the stability, charge distribution, and reactive sites of the molecules.

Chemical Reactions and Properties

Chemical reactions involving 4-(2,4-Difluorophenyl)-4-oxobutanoic acid derivatives include cyclisation reactions, where the structure of the resulting compounds depends significantly on the substrate used, showcasing the compound's versatility in synthetic chemistry (Amalʼchieva et al., 2022). The compound and its derivatives exhibit various bioactive properties, including inhibition of glycolic acid oxidase, highlighting its potential pharmacological relevance (Williams et al., 1983).

Physical Properties Analysis

Studies have shown that 4-(2,4-Difluorophenyl)-4-oxobutanoic acid derivatives can form premicellar aggregates, indicating unique surfactant properties. These findings are supported by dynamic light scattering and atomic force microscopy analyses (Chen et al., 2013).

Chemical Properties Analysis

The chemical properties of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid derivatives have been extensively studied through spectroscopic, DFT, MD, and docking studies. These studies reveal the compound's nonlinear optical properties, reactive centers, and potential for biological activity inhibition, underscoring its multifaceted nature and applicability in various scientific domains (Mary et al., 2017).

Scientific Research Applications

  • Psychotropic Effects : A study found that 4-aryl-2-benzoylmethylenhidrazono-4-oxobutanoic acids, which are related to 4-(2,4-Difluorophenyl)-4-oxobutanoic acid, show various psychotropic effects. The research highlighted the correlation between their structure and biological activity, aiding in the targeted synthesis of new pharmaceutical substances (Pulina, Krasnova, Kuznetsov, & Naugolnykh, 2022).

  • Cancer Treatment Potential : A synthesized compound was found to have synergistic anti-inflammatory, antiproliferative, and antibacterial activities, making it a promising candidate for cancer treatment (Mohan, Sarojini, Narayana, & Priya, 2018).

  • Role in Ethylene Biosynthesis : Research identified 4-methylthio-2-oxobutanoate, a potential intermediate in ethylene biosynthesis, in culture fluids of bacteria and fungi, suggesting its role in the biosynthesis of ethylene from methionine (Billington, Golding, & Primrose, 1979).

  • Nonlinear Optical Application : The semi-organometallic nonlinear optical crystal 4-(((4-aminophenyl)sulfonyl)oxy)-2,3-dihydroxy-4-oxobutanoic acid with Ce3+ was found to have 0.5 times greater nonlinear optical efficiency than standard K (Vinoth et al., 2020).

  • Pharmaceutical Applications : An improved synthesis method allows for the preparation of 3-aralkylidine-5-arylthiophen-2-(3H)ones from 4-aryl-4-oxobutanoic acids, potentially benefiting pharmaceutical applications (Miller, Heindel, & Minatelli, 1981).

  • Characterization and Thermal Stability : A study successfully synthesized and characterized 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, determining its crystal structure and thermal stability (Nayak et al., 2014).

  • Apoptosis in Lymphoid Cells : Methional, derived from 4-methylthio-2-oxobutanoic acid, is a potent inducer of apoptosis in BAF3 lymphoid cells (Quash et al., 1995).

  • Synthesis of Alkaloids : Shihunine, an alkaloid found in Dendrobium pierardii, can be synthesized using 4-2′-carboxyphenyl-4-oxobutanoic acid as a precursor (Leete & Bodem, 1973).

  • Antimicrobial Activity : Compounds derived from 4-(2,4-Difluorophenyl)-4-oxobutanoic acid showed good antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).

  • Potential Pharmacological Applications : A study on molecular docking, vibrational, structural, electronic, and optical studies of certain compounds related to 4-(2,4-Difluorophenyl)-4-oxobutanoic acid indicated potential pharmacological applications (Vanasundari et al., 2018).

Safety And Hazards

The safety and hazards associated with 4-(2,4-Difluorophenyl)-4-oxobutanoic acid are not known. However, related compounds such as 3,5-Difluorophenol are known to be harmful if swallowed, in contact with skin, or if inhaled7.


Future Directions

There is no specific information available on the future directions of research or applications for 4-(2,4-Difluorophenyl)-4-oxobutanoic acid. However, the study and development of fluorinated compounds is an active area of research due to their potential applications in various fields, including medicine and materials science4.


properties

IUPAC Name

4-(2,4-difluorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c11-6-1-2-7(8(12)5-6)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYUHFSCTFNDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378877
Record name 4-(2,4-difluorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Difluorophenyl)-4-oxobutanoic acid

CAS RN

110931-77-6
Record name 4-(2,4-difluorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,4-Difluorobenzoyl)propionic Acid
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Record name 4-(2,4-Difluorophenyl)-4-oxobutanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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